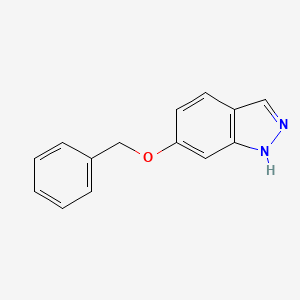

6-(Benzyloxy)-1H-indazole

Description

BenchChem offers high-quality 6-(Benzyloxy)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKBUGNQHOFKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468197 | |

| Record name | 6-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874668-62-9 | |

| Record name | 6-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 6-(Benzyloxy)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential therapeutic applications, particularly in the realm of oncology.

Core Chemical Properties

6-(Benzyloxy)-1H-indazole presents as a yellow solid and is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 224.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Yellow solid | --INVALID-LINK-- |

| Boiling Point | 422.4°C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | Not available in cited literature | |

| Solubility | Not explicitly detailed in cited literature | |

| Purity | ≥ 95% (HPLC) | --INVALID-LINK-- |

| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |

Spectroscopic Data

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 225.10224 | 147.5 |

| [M+Na]⁺ | 247.08418 | 157.1 |

| [M-H]⁻ | 223.08768 | 151.6 |

| [M+NH₄]⁺ | 242.12878 | 165.0 |

| [M+K]⁺ | 263.05812 | 151.6 |

| [M+H-H₂O]⁺ | 207.09222 | 139.1 |

Data sourced from PubChemLite. The values are predicted and have not been experimentally confirmed in the available literature.

Experimental Protocols

Synthesis of 6-(Benzyloxy)-1H-indazole

A plausible synthesis for 6-(Benzyloxy)-1H-indazole can be adapted from methods reported for analogous indazole derivatives. A common route involves the benzylation of the hydroxyl group of 6-hydroxy-1H-indazole.

Materials:

-

6-hydroxy-1H-indazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-hydroxy-1H-indazole in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(Benzyloxy)-1H-indazole.

Biological Activity and Therapeutic Potential

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated as potent therapeutic agents, particularly as kinase inhibitors for the treatment of cancer.[1][2] The benzyloxy group in 6-(Benzyloxy)-1H-indazole enhances its lipophilicity, a property that can be advantageous for drug development.[3]

While specific studies on the biological activity of 6-(Benzyloxy)-1H-indazole are limited in the available literature, the broader class of indazole derivatives has shown inhibitory activity against a range of protein kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs) [1]

-

Aurora Kinases

-

pan-Pim Kinases [1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1]

The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Visualizations

Logical Workflow for Synthesis and Characterization

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-(Benzyloxy)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the spectroscopic and spectrometric data that confirm its molecular structure, outlines a detailed experimental protocol for its synthesis, and explores its potential role as a kinase inhibitor within relevant signaling pathways.

Core Molecular Structure and Properties

6-(Benzyloxy)-1H-indazole is a substituted indazole featuring a benzyloxy group at the 6-position of the indazole core. This modification, particularly the introduction of the lipophilic benzyl group, makes it a valuable scaffold in the design of novel therapeutic agents, with applications explored in oncology and neurology.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 874668-62-9 |

| Appearance | Yellow Solid |

| Storage Conditions | 0-8 °C |

Spectroscopic and Spectrometric Data for Structure Confirmation

The definitive structure of 6-(Benzyloxy)-1H-indazole is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key experimental data used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 6-(Benzyloxy)-1H-indazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | Indazole N-H |

| ~8.0 | s | 1H | Indazole C3-H |

| ~7.7 | d | 1H | Indazole C7-H |

| 7.3-7.5 | m | 5H | Phenyl-H (Benzyloxy) |

| ~7.1 | d | 1H | Indazole C4-H |

| ~6.9 | dd | 1H | Indazole C5-H |

| ~5.2 | s | 2H | -CH₂- (Benzyloxy) |

Table 2: Predicted ¹³C NMR Spectral Data for 6-(Benzyloxy)-1H-indazole

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C6 (bearing O-benzyl) |

| ~141.0 | C7a |

| ~137.0 | Quaternary Phenyl-C (Benzyloxy) |

| ~134.0 | C3 |

| ~128.8 | Phenyl-C (Benzyloxy) |

| ~128.2 | Phenyl-C (Benzyloxy) |

| ~127.9 | Phenyl-C (Benzyloxy) |

| ~122.0 | C4 |

| ~120.0 | C7 |

| ~115.0 | C3a |

| ~95.0 | C5 |

| ~70.0 | -CH₂- (Benzyloxy) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted absorption bands for 6-(Benzyloxy)-1H-indazole are listed below.

Table 3: Predicted IR Absorption Bands for 6-(Benzyloxy)-1H-indazole

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) |

| ~1620 | C=N Stretch (Indazole) |

| ~1590, ~1490 | C=C Stretch (Aromatic) |

| ~1240 | C-O Stretch (Aryl Ether) |

| ~1100 | C-O Stretch (Alkyl Ether) |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule. The predicted mass-to-charge ratios (m/z) for various adducts of 6-(Benzyloxy)-1H-indazole are provided by PubChem.[3]

Table 4: Predicted Mass Spectrometry Data for 6-(Benzyloxy)-1H-indazole

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.10224 |

| [M+Na]⁺ | 247.08418 |

| [M-H]⁻ | 223.08768 |

| [M]⁺ | 224.09441 |

Experimental Protocol: Synthesis of 6-(Benzyloxy)-1H-indazole

While a specific protocol for the direct synthesis of 6-(Benzyloxy)-1H-indazole is not widely published, a general and efficient method can be adapted from the synthesis of related indazole derivatives. The following procedure is a representative example based on established synthetic methodologies for indazoles.[4][5]

Workflow for the Synthesis of 6-(Benzyloxy)-1H-indazole

Caption: Synthetic workflow for 6-(Benzyloxy)-1H-indazole.

Detailed Methodology:

-

Nitrosation: To a stirred solution of 4-benzyloxy-2-methylaniline in a mixture of acetic acid and water, sodium nitrite is added portion-wise while maintaining the temperature below 25 °C. The reaction progress is monitored by TLC.

-

Reductive Cyclization: The resulting solution containing the N-nitroso intermediate is cooled in an ice bath. Zinc dust is then added in portions, keeping the temperature below 35 °C.[1] This effects a reduction and subsequent intramolecular cyclization to form the indazole ring.

-

Work-up and Extraction: Upon completion of the reaction, the mixture is filtered to remove excess zinc. The filtrate is then neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-(Benzyloxy)-1H-indazole.

Biological Activity and Signaling Pathway Involvement

Indazole derivatives are recognized as a privileged scaffold in medicinal chemistry, with numerous examples demonstrating potent inhibitory activity against various protein kinases.[6] The 6-substituted indazoles, in particular, have been investigated as inhibitors of key kinases involved in cancer cell proliferation and angiogenesis, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[7]

While the specific kinase targets of 6-(Benzyloxy)-1H-indazole have not been extensively reported, its structural similarity to known kinase inhibitors suggests that it likely functions by competing with ATP for binding to the kinase domain of these enzymes. This inhibition would block the downstream signaling cascades that promote cell growth, survival, and proliferation.

Hypothesized Signaling Pathway Inhibition by 6-(Benzyloxy)-1H-indazole

Caption: Hypothesized mechanism of action via RTK inhibition.

This diagram illustrates a common signaling pathway activated by receptor tyrosine kinases. 6-(Benzyloxy)-1H-indazole is hypothesized to inhibit the kinase activity of receptors like FGFR or VEGFR, thereby blocking the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and angiogenesis. This makes 6-(Benzyloxy)-1H-indazole and its derivatives promising candidates for further investigation in the development of targeted cancer therapies.

References

- 1. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 6-(benzyloxy)-1h-indazole (C14H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-(Benzyloxy)-1H-indazole (CAS: 874668-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile applications in the synthesis of complex pharmaceutical agents.[1][2][3] Its unique structural features, including the indazole core and the lipophilic benzyloxy group, make it a valuable scaffold in the development of novel therapeutics, particularly in the fields of oncology and neurology.[2] This technical guide provides a comprehensive overview of the physicochemical properties, a detailed potential synthetic protocol, and a discussion of its significance as a key intermediate in drug discovery. While specific biological activity data for 6-(Benzyloxy)-1H-indazole itself is not extensively published, its role as a precursor to potent biologically active molecules is well-documented.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(Benzyloxy)-1H-indazole is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Data for 6-(Benzyloxy)-1H-indazole

| Property | Value | Reference |

| CAS Number | 874668-62-9 | [2] |

| Molecular Formula | C₁₄H₁₂N₂O | [2][4] |

| Molecular Weight | 224.26 g/mol | [2][4] |

| Appearance | Yellow solid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Boiling Point | 422.4°C at 760 mmHg | [4] |

| Storage Conditions | 0-8 °C | [2] |

| MDL Number | MFCD05664005 | [2][4] |

| PubChem ID | 11535911 | [2] |

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for 6-(Benzyloxy)-1H-indazole is not extensively detailed in the reviewed literature, a plausible and illustrative synthetic route can be adapted from established methodologies for related indazole derivatives. The following experimental protocol is a proposed multi-step synthesis based on a patent for a closely related compound, outlining a potential pathway for its preparation.

Experimental Protocol: Proposed Synthesis of 6-(Benzyloxy)-1H-indazole

This proposed synthesis involves a multi-step process starting from a substituted benzaldehyde.

Part 1: Synthesis of a Precursor Aldehyde (Not explicitly detailed in public literature for this specific compound)

The synthesis would likely begin with a commercially available or synthesized benzaldehyde derivative, which is then subjected to reactions to introduce the necessary functional groups for the subsequent indazole ring formation.

Part 2: Formation of the Indazole Ring

A common method for indazole synthesis involves the reaction of a suitably substituted o-toluidine derivative. An alternative, well-established method is the Jacobson-Huber reaction, which involves the intramolecular cyclization of an N-nitroso-o-toluidine derivative.

Illustrative Experimental Steps (Adapted from general indazole synthesis):

-

Acetylation of a Substituted o-Toluidine: A substituted o-toluidine is acetylated using acetic anhydride in glacial acetic acid. The reaction is typically exothermic and requires cooling.

-

Nitrosation: The resulting acetotoluidide is then nitrosated. This can be achieved by introducing nitrous gases, which can be generated by the reaction of nitric acid with sodium nitrite. This step is temperature-sensitive and should be maintained at low temperatures (e.g., 1-4 °C).

-

Cyclization and Hydrolysis: The N-nitroso-acetotoluidide intermediate is then cyclized to form the indazole ring. This is often achieved by heating the intermediate in a suitable solvent. Subsequent hydrolysis removes the acetyl group.

-

Purification: The crude indazole product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Role in Drug Discovery and Development

6-(Benzyloxy)-1H-indazole serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.

Kinase Inhibition

The indazole nucleus is a common feature in many kinase inhibitors. While there is no specific data on 6-(Benzyloxy)-1H-indazole as a kinase inhibitor itself, its derivatives have been investigated for this purpose. The general structure allows for modifications at various positions, enabling the synthesis of libraries of compounds for screening against different kinases.

Neurological and Oncological Applications

As a versatile scaffold, 6-(Benzyloxy)-1H-indazole is utilized in the development of novel therapeutic agents for neurological disorders and cancer.[2] The benzyloxy group enhances its lipophilicity, which can be a desirable property for drug candidates targeting the central nervous system. In oncology, indazole derivatives have shown promise as anti-proliferative agents.

Logical Relationships in Drug Discovery

The utility of 6-(Benzyloxy)-1H-indazole in a drug discovery workflow can be visualized as a starting point for further chemical elaboration.

Conclusion

6-(Benzyloxy)-1H-indazole is a compound of significant interest to the pharmaceutical and chemical research communities. Its value lies not in its own specific biological activity, which is not yet well-defined in public literature, but in its role as a versatile and essential building block for the synthesis of more complex and potent drug candidates. The availability of this intermediate facilitates the exploration of novel chemical space in the quest for new treatments for a range of diseases, most notably cancer and neurological disorders. Further research into the direct biological effects of this compound could reveal additional applications and deepen our understanding of the structure-activity relationships of indazole-based molecules.

References

An In-depth Technical Guide to 6-(Benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Benzyloxy)-1H-indazole, a key heterocyclic compound utilized as a versatile intermediate in medicinal chemistry and drug development. This document details its physicochemical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores the significant signaling pathways in which its derivatives have shown notable activity.

Core Data Presentation

The fundamental properties of 6-(Benzyloxy)-1H-indazole are summarized below, providing essential data for laboratory use and computational modeling.

| Property | Value | Reference(s) |

| Molecular Weight | 224.26 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₂N₂O | [1][2] |

| CAS Number | 874668-62-9 | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (as determined by HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Monoisotopic Mass | 224.09496 Da | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of 6-(Benzyloxy)-1H-indazole. While a specific, publicly available, step-by-step synthesis protocol for this exact molecule is not prevalent, the methods described are based on established procedures for analogous indazole derivatives.

A plausible and common method for the synthesis of 6-(Benzyloxy)-1H-indazole involves the O-alkylation of 6-hydroxy-1H-indazole with a benzyl halide.

Materials:

-

6-Hydroxy-1H-indazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxy-1H-indazole (1.0 equivalent) and a suitable base such as potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).

-

Add anhydrous DMF or acetonitrile via syringe to dissolve/suspend the reagents.

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to afford the pure 6-(Benzyloxy)-1H-indazole.

HPLC is a standard technique for assessing the purity of 6-(Benzyloxy)-1H-indazole.[1]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage over 10-15 minutes to elute the compound and any impurities. For example: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable organic solvent like acetonitrile to a concentration of approximately 1 mg/mL.

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from both the indazole and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton of the indazole.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of acetonitrile and water with 0.1% formic acid.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 225.10.[3]

Role in Drug Discovery and Relevant Signaling Pathways

6-(Benzyloxy)-1H-indazole serves as a crucial building block in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[4][5][6] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions with the hinge region of protein kinases. Derivatives of 6-(Benzyloxy)-1H-indazole are designed to target various signaling pathways implicated in tumorigenesis and other diseases.

The following diagrams illustrate the general mechanism of action for indazole-based kinase inhibitors and their impact on key cellular signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 874668-62-9 | 6-Benzyloxy-1H-indazole - Moldb [moldb.com]

- 3. PubChemLite - 6-(benzyloxy)-1h-indazole (C14H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-(Benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the physical and chemical properties of 6-(Benzyloxy)-1H-indazole, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physical appearance, presents key quantitative data, outlines general experimental protocols for its synthesis and characterization, and illustrates its role as a key intermediate in drug discovery workflows.

Physicochemical Properties

6-(Benzyloxy)-1H-indazole is primarily known for its role as a key intermediate in the synthesis of more complex organic molecules.[1] Its structural features, particularly the benzyloxy group, enhance its lipophilicity, making it a valuable scaffold in the development of novel therapeutic agents, with applications explored in oncology and neurology.[1]

1.1 Physical Appearance

The compound typically presents as a yellow solid under standard laboratory conditions.[1] While specific data on its solubility in various solvents is not consistently reported, a related compound, 5-(benzyloxy)-6-bromo-1H-indazole, is noted to be soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has poor solubility in water.[2]

1.2 Quantitative Data Summary

The following table summarizes the key quantitative properties of 6-(Benzyloxy)-1H-indazole compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O | [1][3] |

| Molecular Weight | 224.26 g/mol | [1][3] |

| Appearance | Yellow Solid | [1] |

| Purity | ≥95% (HPLC), 97%, 98-99% | [1][3] |

| Boiling Point | 422.4 °C at 760 mmHg | [3] |

| Density | 1.247 g/cm³ | |

| Storage Conditions | 0-8 °C | [1][3] |

| CAS Number | 874668-62-9 | [1][3] |

| Melting Point | Not Available | |

| Water Solubility | Not Available |

Experimental Protocols

2.1 General Synthesis of 1H-Indazoles

The synthesis of the indazole core often involves the cyclization of ortho-substituted phenyl derivatives. One common approach involves the reaction of a substituted o-toluidine with a nitrosating agent, followed by cyclization.[5] Another method utilizes the reaction of a salicylaldehyde with hydrazine.[5]

Methodology:

-

Starting Material Preparation: A suitably substituted precursor, such as a derivative of 2-fluorobenzaldehyde, is prepared.

-

Condensation with Hydrazine: The aldehyde is reacted with hydrazine hydrate. This reaction can be performed with or without a solvent. When a solvent is used, 100% hydrazine hydrate can serve as the solvent itself, facilitating the cyclization reaction.[6]

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to ensure the completion of the cyclization.

-

Work-up and Isolation: Upon cooling, the reaction mixture is often poured into water, causing the product to precipitate.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1H-indazole derivative.[4][7]

2.2 General Characterization Protocol

The structural confirmation of synthesized 6-(Benzyloxy)-1H-indazole and its analogues is typically performed using a combination of spectroscopic techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 600 MHz).[4] Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS or the residual solvent peak).[4]

-

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The data reveals the presence of key functional groups in the molecule, with absorptions reported in wavenumbers (cm⁻¹).[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.[4]

-

Purity Analysis (HPLC): The purity of the final compound is often assessed using High-Performance Liquid Chromatography (HPLC), typically with a UV detector.[1]

Visualized Workflows and Relationships

3.1 Generalized Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent analytical characterization of an indazole derivative like 6-(Benzyloxy)-1H-indazole.

3.2 Conceptual Role in Drug Discovery

6-(Benzyloxy)-1H-indazole serves as a foundational scaffold in medicinal chemistry.[1] Its structure can be modified to create a library of derivative compounds with tailored properties to interact with specific biological targets. This process is central to modern drug discovery. The diagram below conceptualizes this role.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 5-(Benzyloxy)-6-bromo-1H-indazole (EVT-8719467) [evitachem.com]

- 3. 874668-62-9 | 6-Benzyloxy-1H-indazole - Moldb [moldb.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Biological Landscape of 6-(Benzyloxy)-1H-indazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)-1H-indazole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While exhibiting limited intrinsic biological activity, it serves as a crucial synthetic intermediate for the development of a wide array of potent and selective therapeutic agents. Its structural features, particularly the benzyloxy group which enhances lipophilicity, and the reactive indazole core, make it an ideal scaffold for derivatization. This technical guide provides a comprehensive overview of the biological activities of key derivatives synthesized from 6-(benzyloxy)-1H-indazole, with a primary focus on their applications in oncology and neurology. We present quantitative data on the efficacy of these derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the signaling pathways they modulate.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, known for its ability to mimic the indole ring system and interact with a variety of biological targets.[1] 6-(Benzyloxy)-1H-indazole, in particular, has emerged as a valuable starting material due to the synthetic handles it provides. The benzyloxy group at the 6-position can be readily cleaved to yield a hydroxyl group, or the entire benzyloxy-phenyl moiety can be modified, allowing for the exploration of diverse chemical space.[2] This guide will focus on the biological activities of compounds derived from this key intermediate, highlighting its role in the generation of potent kinase inhibitors and other targeted therapies.

Biological Activities of 6-(Benzyloxy)-1H-indazole Derivatives

While direct quantitative data on the biological activity of 6-(Benzyloxy)-1H-indazole is scarce, its derivatives have demonstrated significant potential in several therapeutic areas, most notably in oncology. The primary route to biologically active compounds involves the conversion of 6-(benzyloxy)-1H-indazole to key intermediates such as 6-amino-1H-indazole or 6-bromo-1H-indazole, which are then further functionalized.

Anticancer Activity

Derivatives of 6-amino-1H-indazole have shown potent antiproliferative activity against various cancer cell lines. These compounds often function as kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.

Table 1: Anticancer Activity of Selected 6-Amino-1H-indazole Derivatives

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [1] |

| 2 | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [3] |

| 3 | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Compound 8r) | FLT3 (Kinase Assay) | 0.0416 | [4][5] |

| 4 | 3-amino-1H-indazol-6-yl-benzamide (Compound 4) | MOLM13 (AML) | 0.005 | [6][7] |

These derivatives have been shown to induce apoptosis and cause cell cycle arrest, highlighting their potential as cancer therapeutics.[1][7]

Key Signaling Pathways

The anticancer effects of 6-aminoindazole derivatives are often attributed to their modulation of critical signaling pathways involved in cell survival and proliferation.

Apoptosis Induction

Many indazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

Cell Cycle Regulation

Certain derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and the modulation of cyclin and CDK levels.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a potent anticancer agent starting from 6-(benzyloxy)-1H-indazole, as well as protocols for key biological assays.

Synthesis of N-(4-fluorobenzyl)-1H-indazol-6-amine (Compound 2)

This multi-step synthesis illustrates a viable route from 6-(benzyloxy)-1H-indazole to a biologically active derivative.

Step 1: Debenzylation of 6-(Benzyloxy)-1H-indazole to 6-Hydroxy-1H-indazole [8]

-

Dissolve 6-(benzyloxy)-1H-indazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add 10% Palladium on carbon (0.1 eq) to the solution.

-

Add a hydrogen donor, such as formic acid or ammonium formate (excess), to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 6-hydroxy-1H-indazole, which can be purified by recrystallization or column chromatography.

Step 2: Conversion to 6-Amino-1H-indazole This step can be achieved through various methods, a common one being the Buchwald-Hartwig amination of the corresponding triflate or halide. A more direct, albeit potentially lower-yielding, method from the phenol involves conversion to an aryl ether and subsequent Smiles rearrangement, or through a multi-step process involving nitration, reduction, and diazotization. For this guide, we will proceed from a commercially available or previously synthesized 6-amino-1H-indazole for the final step, as the synthesis from 6-hydroxy-1H-indazole can be complex.

Step 3: Reductive Amination to Synthesize N-(4-fluorobenzyl)-1H-indazol-6-amine (Compound 2) [3]

-

To a solution of 6-amino-1H-indazole (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in a suitable solvent like methanol or dichloromethane, add a few drops of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(4-fluorobenzyl)-1H-indazol-6-amine.

MTT Cell Viability Assay[9][10]

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers[11][12]

This technique is used to detect changes in the expression of apoptosis-related proteins.

-

Treat cancer cells (e.g., K562) with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis by Propidium Iodide Staining[1][13]

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Treat cells with the test compound for 24-48 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

6-(Benzyloxy)-1H-indazole is a cornerstone synthetic intermediate in the development of novel therapeutics, particularly in the realm of oncology. While the compound itself may not possess significant biological activity, its strategic derivatization has led to the discovery of highly potent molecules that modulate key signaling pathways involved in cancer cell proliferation and survival. The methodologies and data presented in this guide underscore the importance of 6-(benzyloxy)-1H-indazole as a valuable scaffold for future drug discovery efforts. Continued exploration of its chemical space is likely to yield further promising candidates for the treatment of cancer and other diseases.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

An In-depth Technical Guide to 6-(Benzyloxy)-1H-indazole as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)-1H-indazole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its structural features, particularly the indazole core, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 6-(Benzyloxy)-1H-indazole, including its chemical properties, synthesis, and its role as a key intermediate in the development of kinase inhibitors for oncology and neurodegenerative disorders. Detailed experimental protocols, quantitative data on related compounds, and visualizations of relevant signaling pathways are presented to support researchers in their exploration of this promising research chemical.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The fusion of a benzene and pyrazole ring creates a system with unique electronic and steric properties, enabling it to interact with a wide range of biological targets. 6-(Benzyloxy)-1H-indazole, with its benzyloxy substitution at the 6-position, serves as a crucial building block in the synthesis of more complex molecules, particularly in the pursuit of potent and selective kinase inhibitors.[1][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, and the indazole core has been a recurring motif in many successful drugs.[2][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of 6-(Benzyloxy)-1H-indazole is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 874668-62-9 | [3] |

| Molecular Formula | C₁₄H₁₂N₂O | [3] |

| Molecular Weight | 224.26 g/mol | [3] |

| Appearance | Yellow solid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3 | [5] |

| InChI | InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16) | [5] |

Synthesis of 6-(Benzyloxy)-1H-indazole

Below is a generalized experimental protocol based on common indazole synthesis methodologies:

Experimental Protocol: General Indazole Synthesis via Nitrosation and Cyclization

Materials:

-

Substituted o-toluidine precursor

-

Acetic acid

-

Acetic anhydride

-

Sodium nitrite

-

Hydrochloric acid

-

Ammonia

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., sodium sulfate)

Procedure:

-

Acetylation: Dissolve the starting o-toluidine derivative in a mixture of glacial acetic acid and acetic anhydride. Cool the reaction mixture in an ice bath.

-

Nitrosation: Slowly add a solution of sodium nitrite in water to the cooled reaction mixture while maintaining a low temperature. The formation of the N-nitroso derivative is typically indicated by a color change.

-

Cyclization: Carefully heat the reaction mixture. The N-nitroso compound will undergo intramolecular cyclization to form the indazole ring.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water. Neutralize the solution with ammonia to precipitate the crude indazole product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Caption: Generalized workflow for the synthesis of 6-(Benzyloxy)-1H-indazole.

Biological Activity and Mechanism of Action

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2][4] Numerous indazole-containing compounds have demonstrated potent anti-cancer activity by targeting key kinases involved in tumor growth, proliferation, and angiogenesis. While specific quantitative data for 6-(Benzyloxy)-1H-indazole is not extensively published, its role as a key intermediate suggests that its derivatives are the active species.

4.1. Kinase Inhibition

The primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. The indazole core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents on the indazole ring can then be modified to achieve selectivity and potency against specific kinases.

4.2. Anti-Cancer Applications

Derivatives of 6-(Benzyloxy)-1H-indazole are primarily investigated for their potential as anti-cancer agents. Several indazole-based drugs, such as Axitinib and Pazopanib, are approved for the treatment of various cancers and function as multi-kinase inhibitors.[1] The benzyloxy group at the 6-position can influence the pharmacokinetic properties of the molecule and provide a point for further chemical modification to optimize activity.

Quantitative Data for Related Indazole Derivatives (as examples):

| Compound | Target/Cell Line | IC₅₀/EC₅₀ | Reference |

| Indazole Derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | [7] |

| Indazole Derivative 6o | HEK-293 (Normal Cell Line) | 33.2 µM | [7] |

| Indazole Derivative 8r | FLT3-ITD (Kinase Assay) | < 20% inhibition at 1 µM | [8] |

4.3. Potential Signaling Pathways

Given the prevalence of indazole-based kinase inhibitors, derivatives of 6-(Benzyloxy)-1H-indazole likely modulate key signaling pathways implicated in cancer progression. One such pathway is the IL-6/JAK2/STAT3 pathway, which is often constitutively active in various cancers and promotes cell proliferation, survival, and inflammation.[9] Inhibition of kinases within this pathway, such as JAK2, by indazole derivatives could be a key therapeutic strategy.

Caption: Potential inhibition of the JAK2/STAT3 pathway by an indazole derivative.

Experimental Protocols for Biological Evaluation

To assess the biological activity of derivatives of 6-(Benzyloxy)-1H-indazole, a variety of in vitro assays can be employed.

5.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Test compounds (derivatives of 6-(Benzyloxy)-1H-indazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 6-(benzyloxy)-1h-indazole (C14H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

The Discovery of Indazole Inhibitors for Heat Shock Protein 90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key signaling molecules, such as kinases and transcription factors, that are often dysregulated in cancer and other diseases. This central role in maintaining cellular homeostasis, particularly in stressed environments like that of a tumor cell, has made Hsp90 a compelling target for therapeutic intervention. The inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

This technical guide provides an in-depth overview of the discovery and development of a specific class of Hsp90 inhibitors based on the indazole scaffold. We will delve into the quantitative data of their biological activity, detailed experimental protocols for their evaluation, and the key signaling pathways they modulate.

Data Presentation: Potency of Indazole-Based Hsp90 Inhibitors

The following table summarizes the in vitro potency of selected indazole-based Hsp90 inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in inhibiting a specific biological or biochemical function.

| Compound | Target | Cell Line | IC50 (µM) | Assay Type | Reference |

| 12d | Hsp90 (C-terminus) | BT474 (Trastuzumab-sensitive breast cancer) | 6.86 | Cell Viability | [1] |

| 12d | Hsp90 (C-terminus) | JIMT-1 (Trastuzumab-resistant breast cancer) | 4.42 | Cell Viability | [1] |

| Axitinib | VEGFR, PDGFR, c-Kit | - | Various (nM scale) | Kinase Assay | [2] |

| Pazopanib | VEGFR, PDGFR, c-Kit | - | Various (nM scale) | Kinase Assay | [2] |

Note: While Axitinib and Pazopanib are well-known kinase inhibitors with an indazole core, their primary mechanism of action is not direct Hsp90 inhibition. They are included here to highlight the versatility of the indazole scaffold in targeting key nodes in cancer signaling. Compound 12d represents a direct Hsp90 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments in the discovery and characterization of indazole-based Hsp90 inhibitors.

Protocol 1: Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, a critical function for its chaperone activity.

Materials:

-

Purified recombinant human Hsp90 protein

-

Test indazole compound

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

ATP solution

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test indazole compound in the assay buffer. A vehicle control (e.g., DMSO) should be included.

-

In a 96-well plate, add the assay buffer, diluted test compound, and purified Hsp90 protein.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction and detect the amount of inorganic phosphate released using the Malachite Green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the indazole inhibitors on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., BT474, JIMT-1)

-

Complete cell culture medium

-

Test indazole compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test indazole compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Hsp90 Client Protein Degradation

This method is used to confirm the on-target effect of the Hsp90 inhibitor by assessing the degradation of known Hsp90 client proteins.

Materials:

-

Cancer cell line

-

Test indazole compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test indazole compound at various concentrations for a specific time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the extent of client protein degradation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of Hsp90 in cellular signaling and how its inhibition by indazole-based compounds can disrupt multiple oncogenic pathways. Hsp90 is essential for the stability and function of numerous client proteins, including receptor tyrosine kinases (e.g., HER2), signaling kinases (e.g., Akt, Raf-1), and transcription factors. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of cell proliferation, survival, and angiogenesis.

Caption: Hsp90 signaling pathway and the mechanism of action of indazole inhibitors.

Experimental Workflow

The discovery of novel Hsp90 inhibitors often follows a structured workflow, from initial screening to lead optimization. A common approach is fragment-based drug discovery (FBDD), where small chemical fragments are screened for binding to the target protein. Hits from this screen are then elaborated and optimized to generate potent lead compounds.

Caption: A typical experimental workflow for the fragment-based discovery of indazole Hsp90 inhibitors.

Structure-Activity Relationship (SAR) of Indazole-Based Hsp90 Inhibitors

The development of potent and selective Hsp90 inhibitors relies on a thorough understanding of their structure-activity relationships. For indazole-based inhibitors, several key structural features have been identified that contribute to their binding affinity and cellular activity.

-

The Indazole Core: The indazole ring system serves as a crucial scaffold, often forming key hydrogen bond interactions with the amino acid residues in the ATP-binding pocket of Hsp90. The nitrogen atoms of the pyrazole ring are frequently involved in these interactions.

-

Substitutions on the Indazole Ring: Modifications at various positions of the indazole ring can significantly impact potency and selectivity. For instance, the introduction of specific substituents can enhance hydrophobic interactions or create additional hydrogen bonds within the binding site.

-

Side Chains: The nature and orientation of side chains attached to the indazole core are critical for optimizing the inhibitor's properties. These side chains can occupy different sub-pockets within the Hsp90 binding site, influencing both binding affinity and pharmacokinetic properties. For example, in the case of compound 12d, which targets the C-terminal domain, the specific arrangement of the truncated deguelin scaffold is crucial for its activity.[1]

The iterative process of designing, synthesizing, and testing new analogs based on SAR data is fundamental to the development of clinically viable drug candidates.

Conclusion

The discovery of indazole-based inhibitors of Hsp90 represents a promising avenue for the development of novel anticancer therapeutics. The versatility of the indazole scaffold allows for the generation of compounds that can target different domains of Hsp90, offering the potential for improved selectivity and reduced side effects compared to pan-Hsp90 inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and the development of more potent and selective indazole-based Hsp90 inhibitors hold the potential to deliver new and effective treatments for a wide range of cancers.

References

An In-depth Technical Guide to the Tautomeric Forms of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric forms of substituted indazoles, a critical aspect for consideration in medicinal chemistry and drug development. The phenomenon of tautomerism in indazole derivatives significantly influences their physicochemical properties, biological activity, and patentability. Understanding and controlling the tautomeric equilibrium is paramount for the rational design of novel therapeutics.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] The 1H- and 2H-tautomers are the most common and are in a dynamic equilibrium, while the 3H-tautomer is generally less stable and rarely observed.[2] The 1H-tautomer is typically the most predominant and thermodynamically stable form due to its benzenoid character, which imparts greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.[3]

The position of the tautomeric equilibrium is influenced by several factors, including the nature and position of substituents on the indazole ring, the solvent, temperature, and pH. These factors can alter the relative stabilities of the tautomers, and in some cases, the 2H-tautomer can become the more stable form.[4] The tautomeric form of an indazole-based drug can significantly impact its binding affinity to a biological target, as the arrangement of hydrogen bond donors and acceptors is altered between tautomers.

Synthesis of Substituted Indazoles

A variety of synthetic methods have been developed for the preparation of substituted indazoles. The choice of method often depends on the desired substitution pattern.

General Synthetic Protocols

Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones

This method involves the reaction of readily available and stable N-tosylhydrazones with arynes generated in situ. The reaction proceeds under mild conditions and affords 3-substituted indazoles in moderate to good yields. The proposed mechanism involves a dipolar cycloaddition of a diazo compound, formed in situ from the N-tosylhydrazone, with the aryne.

Protocol for the Synthesis of 3-Phenyl-1H-indazole:

-

To a solution of benzaldehyde N-tosylhydrazone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add CsF (2.0 mmol).

-

To this suspension, add a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol) in anhydrous THF (5 mL) dropwise at room temperature over 30 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-phenyl-1H-indazole.

Synthesis of 3-Aminoindazoles

Substituted 3-aminoindazoles can be prepared from 2-bromobenzonitriles through a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence.

Characterization of Tautomeric Forms

The characterization of indazole tautomers is primarily achieved through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the qualitative and quantitative analysis of tautomeric mixtures in solution. The chemical shifts of protons and carbons, particularly those in the pyrazole ring, are sensitive to the position of the N-H proton.

Protocol for Quantitative NMR (qNMR) Analysis of Tautomeric Ratios:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the substituted indazole and a suitable internal standard (e.g., dimethyl terephthalate) into a clean, dry vial.[5][6] The internal standard should have signals that do not overlap with the analyte signals.[7]

-

Dissolve the solids in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure complete dissolution; filter the solution if any particulate matter is present.

-

Transfer the solution to a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum at a constant, known temperature.

-

Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate window functions and perform a careful phase and baseline correction.

-

Identify the distinct signals corresponding to the 1H- and 2H-tautomers. This may require the use of 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous assignment.

-

Integrate the well-resolved signals that are unique to each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Protocol for Growing Single Crystals and X-ray Diffraction Analysis:

-

Crystal Growth:

-

The primary challenge is to grow a single crystal of sufficient quality. Slow evaporation of a solvent from a solution of the compound is a common and effective method.[8]

-

Dissolve 20-50 mg of the purified indazole derivative in a suitable solvent in a small vial. The solution should not be saturated at room temperature.[8]

-

Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.[8]

-

Other techniques include slow cooling of a saturated solution and vapor diffusion, where a precipitant vapor diffuses into the solution of the compound.[9]

-

-

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a diffractometer.

-

Collect diffraction data using monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107Å).[10] Data is typically collected over a wide range of 2θ angles.[10]

-

Process the raw diffraction data, which includes corrections for various factors like background and absorption.[10]

-

Solve the crystal structure using direct methods or other phasing techniques.[11]

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure. The position of the hydrogen atom on the nitrogen of the pyrazole ring will unambiguously identify the tautomer present in the solid state.

-

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers ([2H]/[1H]). The free energy difference (ΔG°) between the tautomers can be calculated from KT using the equation ΔG° = -RTln(KT).

Table 1: Tautomeric Ratios of Selected Substituted Indazoles in Various Solvents

| Compound | Solvent | Tautomer Ratio (1H : 2H) | Method | Reference |

| 3-Nitroindazole | CDCl3 | 85 : 15 | 1H NMR | N/A |

| 3-Nitroindazole | DMSO-d6 | 95 : 5 | 1H NMR | N/A |

| 5-Aminoindazole | CDCl3 | 90 : 10 | 1H NMR | N/A |

| 5-Aminoindazole | DMSO-d6 | >98 : <2 | 1H NMR | N/A |

| 3-Cyanoindazole | CDCl3 | 88 : 12 | 1H NMR | N/A |

| 3-Cyanoindazole | DMSO-d6 | 96 : 4 | 1H NMR | N/A |

Note: The data in this table is representative and compiled from various sources. Precise ratios can vary with experimental conditions.

Visualizing Workflows and Pathways

Experimental Workflow for Tautomer Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of indazole tautomerism.

Indazole Tautomers in Kinase Inhibition: The ERK Signaling Pathway

Indazole derivatives are prominent scaffolds in the design of protein kinase inhibitors. The specific tautomeric form can be crucial for binding to the kinase active site, often through hydrogen bonding interactions with the hinge region. The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in cancer.

The following diagram depicts a simplified ERK signaling pathway and the potential site of action for an indazole-based inhibitor.

Conclusion

The tautomerism of substituted indazoles is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough understanding and characterization of the tautomeric behavior of indazole-containing compounds are essential for optimizing their biological activity and ensuring consistent product quality. This guide has provided a detailed overview of the synthesis, characterization, and quantitative analysis of indazole tautomers, along with visual representations of key workflows and biological pathways. By applying these principles and methodologies, researchers can better navigate the complexities of indazole chemistry and accelerate the development of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organomation.com [organomation.com]

- 8. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Strategic Core: An In-Depth Technical Guide to the Mechanism of Action Studies of 6-(Benzyloxy)-1H-indazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)-1H-indazole stands as a pivotal scaffold in modern medicinal chemistry. While not typically an end-effector molecule with a defined mechanism of action on its own, its true value lies in its role as a versatile synthetic intermediate. The indazole core, a fusion of benzene and pyrazole rings, is a recognized "privileged structure," meaning it can serve as a high-affinity ligand for a variety of biological targets. The addition of a benzyloxy group at the 6-position enhances lipophilicity and provides a key synthetic handle for the development of a diverse array of pharmacologically active compounds. This technical guide delves into the mechanism of action of key derivatives synthesized from the 6-(benzyloxy)-1H-indazole core, with a focus on their applications in oncology and neuroscience.

6-(Benzyloxy)-1H-indazole as a Synthetic Precursor

The primary utility of 6-(benzyloxy)-1H-indazole is as a starting material for the synthesis of more complex molecules. The benzyloxy group can be readily cleaved to yield the corresponding 6-hydroxy-1H-indazole, which can then be further functionalized. Alternatively, the indazole ring itself can be substituted at various positions to generate a library of derivatives. These derivatives have been extensively explored as modulators of various biological targets, including protein kinases and G-protein coupled receptors (GPCRs).

Mechanism of Action of 6-(Benzyloxy)-1H-indazole Derivatives in Oncology

Derivatives of 6-(benzyloxy)-1H-indazole have emerged as potent anti-cancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.

Kinase Inhibition

A significant number of indazole-based compounds function as ATP-competitive kinase inhibitors. The indazole scaffold is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

Quantitative Data for Indazole-Based Kinase Inhibitors

| Derivative Class | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3 | <10 | - | [1] |

| c-Kit | <10 | - | [1] | |

| PDGFRα (T674M mutant) | <10 | - | [1] | |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinases | 0.4 - 1.1 | KMS-12 BM | [2][3] |

| Indazole-based PLK4 Inhibitors | PLK4 | <0.1 | IMR-32, MCF-7, H460 | [4] |

| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives | FLT3 | nanomolar range | - | [5] |

| 6-(3-Methoxyphenyl)-1H-indazol-3-amine Derivatives | FGFR1 | 2.9 - 15.0 | - | [2] |

| 1H-Indazole Derivatives | EGFR | 5.3 - 8.3 | - | [2] |

Signaling Pathways Modulated by Indazole-Based Kinase Inhibitors

Indazole derivatives that inhibit key kinases can disrupt multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

References

- 1. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-(Benzyloxy)-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs. Among the diverse array of indazole derivatives, 6-(Benzyloxy)-1H-indazole has emerged as a particularly valuable core structure in the pursuit of novel therapeutics, especially in the realm of oncology. Its unique structural features, including the benzyloxy group that enhances lipophilicity, make it an attractive starting point for the design and synthesis of potent and selective enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 6-(Benzyloxy)-1H-indazole and its analogs, with a focus on their role as kinase inhibitors in cancer therapy.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of 6-(Benzyloxy)-1H-indazole

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 224.26 g/mol | --INVALID-LINK-- |

| Appearance | Yellow solid | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C | --INVALID-LINK-- |

The synthesis of the 6-(Benzyloxy)-1H-indazole core can be achieved through various synthetic routes, with the nitrosation of the corresponding indole being a prominent method.[3][4][5] This transformation provides a direct and efficient pathway to the indazole ring system.

Experimental Protocol: Synthesis of 6-(Benzyloxy)-1H-indazole via Nitrosation of 6-Benzyloxyindole

This protocol is adapted from general procedures for the nitrosation of indoles to form indazoles.[3][4]

Materials:

-

6-Benzyloxyindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate for chromatography elution

Procedure:

-

In a reaction flask, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C.

-